molecular formula C17H11N3O2 B3033170 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 918147-52-1

2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B3033170
CAS No.: 918147-52-1
M. Wt: 289.29
InChI Key: DEYOVHCEVMKHAL-UHFFFAOYSA-N
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Description

2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of oxazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base, followed by cyclization with phenylglyoxal . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .

Mechanism of Action

The mechanism of action of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its specific structural features that confer distinct biological activities and applications. Its combination of oxazole and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

2,5-diphenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-16-13-15(18-14(19-16)11-7-3-1-4-8-11)20-17(22-13)12-9-5-2-6-10-12/h1-10H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYOVHCEVMKHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678907
Record name 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918147-52-1
Record name 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Reactant of Route 2
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Reactant of Route 3
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2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
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2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Reactant of Route 5
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Reactant of Route 6
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one

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